molecular formula C12H14N2O5 B13756973 3-[(3,4,5-Trimethoxyphenyl)methyl]-1,2,3-oxadiazol-3-ium-5-olate CAS No. 7356-31-2

3-[(3,4,5-Trimethoxyphenyl)methyl]-1,2,3-oxadiazol-3-ium-5-olate

Cat. No.: B13756973
CAS No.: 7356-31-2
M. Wt: 266.25 g/mol
InChI Key: NHFVDFRQEOTCSR-UHFFFAOYSA-N
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Description

3-[(3,4,5-Trimethoxyphenyl)methyl]-1,2,3-oxadiazol-3-ium-5-olate is a compound that features a trimethoxyphenyl group attached to an oxadiazole ring. The trimethoxyphenyl group is known for its presence in various biologically active molecules, contributing to the compound’s potential in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4,5-Trimethoxyphenyl)methyl]-1,2,3-oxadiazol-3-ium-5-olate typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with appropriate reagents to form the oxadiazole ring. One common method includes the use of acrylonitrile, aniline, methanol, and sodium methoxide, followed by heating and refluxing . The reaction conditions are carefully controlled to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound focus on optimizing the reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow synthesis and the use of advanced catalysts are employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

3-[(3,4,5-Trimethoxyphenyl)methyl]-1,2,3-oxadiazol-3-ium-5-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while reduction can produce modified trimethoxyphenyl compounds .

Scientific Research Applications

3-[(3,4,5-Trimethoxyphenyl)methyl]-1,2,3-oxadiazol-3-ium-5-olate has a wide range of scientific research applications:

Mechanism of Action

Properties

CAS No.

7356-31-2

Molecular Formula

C12H14N2O5

Molecular Weight

266.25 g/mol

IUPAC Name

3-[(3,4,5-trimethoxyphenyl)methyl]oxadiazol-3-ium-5-olate

InChI

InChI=1S/C12H14N2O5/c1-16-9-4-8(5-10(17-2)12(9)18-3)6-14-7-11(15)19-13-14/h4-5,7H,6H2,1-3H3

InChI Key

NHFVDFRQEOTCSR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C[N+]2=NOC(=C2)[O-]

Origin of Product

United States

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